Cas no 88271-13-0 (Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-)

Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
- Butanoic acid, 2-hydroxy-, ethyl ester, (S)- (ZCI)
- Ethyl (2S)-2-hydroxybutanoate (ACI)
- (-)-2-Hydroxybutyric acid ethyl ester
- (S)-Ethyl 2-hydroxybutanoate
- KWWOQRSLYPHAMK-YFKPBYRVSA-N
- (S)-Ethyl2-hydroxybutanoate
- (2S)-2-Hydroxybutyric acid ethyl ester
- E78252
- 88271-13-0
- SCHEMBL3360225
- MFCD22418998
- ethyl (2S)-2-hydroxybutanoate
- 2-hydroxy-butyric acid ethyl ester
- DTXSID70508801
- ethyl (3s)-hydroxybutanoate
- EN300-719581
- BS-52574
-
- Inchi: 1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
- InChI Key: KWWOQRSLYPHAMK-YFKPBYRVSA-N
- SMILES: C(=O)(OCC)[C@@H](O)CC
Computed Properties
- Exact Mass: 132.078644241g/mol
- Monoisotopic Mass: 132.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 90.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 0.8
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598113-250mg |
(S)-Ethyl 2-hydroxybutanoate |
88271-13-0 | 98% | 250mg |
¥105.00 | 2024-04-27 | |
A2B Chem LLC | AC01399-1g |
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- |
88271-13-0 | 98% | 1g |
$63.00 | 2024-04-19 | |
Aaron | AR004C8Z-250mg |
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- |
88271-13-0 | 98% | 250mg |
$11.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598113-100mg |
(S)-Ethyl 2-hydroxybutanoate |
88271-13-0 | 98% | 100mg |
¥115.00 | 2024-04-27 | |
eNovation Chemicals LLC | Y1251968-100mg |
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- |
88271-13-0 | 97% | 100mg |
$60 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598113-1g |
(S)-Ethyl 2-hydroxybutanoate |
88271-13-0 | 98% | 1g |
¥330.00 | 2024-04-27 | |
eNovation Chemicals LLC | Y1251968-250mg |
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- |
88271-13-0 | 97% | 250mg |
$60 | 2025-02-25 | |
eNovation Chemicals LLC | Y1251968-5g |
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- |
88271-13-0 | 97% | 5g |
$165 | 2025-02-25 | |
eNovation Chemicals LLC | Y1251968-5g |
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- |
88271-13-0 | 97% | 5g |
$165 | 2024-06-07 | |
Chemenu | CM336328-1000g |
(2S)-2-Hydroxybutyric acid ethyl ester |
88271-13-0 | 95%+ | 1000g |
$18254 | 2021-06-09 |
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 -
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water
Production Method 4
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Ethyl acetate
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; reflux
Production Method 8
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Raw materials
- DL-Ethyl 2-bromobutyrate
- Ethyl-2-ethylacetoacetate
- Ethyl 2-oxobutanoate
- Ethyl (2S)-2-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl](4-methoxyphenyl)methoxy]butanoate
- Butanoic acid, 2-(acetyloxy)-, ethyl ester, (S)-
- Ethyl 2-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl](4-methoxyphenyl)methoxy]acetate
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Preparation Products
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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5. Caper tea
Additional information on Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- (CAS No. 88271-13-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-, identified by its unique Chemical Abstracts Service (CAS) number 88271-13-0, is a compound of significant interest in the realms of organic chemistry and pharmaceutical innovation. This chiral ester, characterized by its (2S) configuration, has garnered attention due to its structural complexity and potential biological activities. The compound belongs to the class of β-hydroxy esters, which are known for their diverse applications in synthetic chemistry and drug development.
The molecular structure of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- consists of a butanoic acid backbone modified by the introduction of a hydroxyl group at the second carbon position and an ethyl ester substituent at the carboxyl end. This specific arrangement imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The (2S) configuration further distinguishes it from its enantiomer, highlighting its importance in stereochemistry and potential pharmacological effects.
In recent years, there has been a growing interest in β-hydroxy esters due to their role as key intermediates in the synthesis of various pharmacologically active compounds. The presence of both hydroxyl and ester functional groups allows for versatile chemical transformations, enabling the construction of intricate molecular architectures. This flexibility has made such compounds indispensable in the pharmaceutical industry, particularly in the development of novel therapeutic agents.
One of the most compelling aspects of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- is its potential application in the synthesis of chiral drugs. Chirality plays a crucial role in pharmaceuticals, as many drugs exist as stereoisomers with distinct biological activities. The (2S) configuration of this compound makes it an excellent starting material for creating enantiomerically pure drugs, which are often required to achieve optimal therapeutic effects while minimizing adverse reactions.
Recent studies have explored the use of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used for their pain-relieving and anti-inflammatory properties. The β-hydroxy ester moiety can be strategically incorporated into NSAID scaffolds to enhance their bioavailability and reduce gastrointestinal side effects. Researchers have found that derivatives of this compound exhibit promising anti-inflammatory activity in preclinical models, suggesting its potential as a lead compound or intermediate in drug discovery efforts.
The compound's utility extends beyond pharmaceutical applications. In synthetic organic chemistry, Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- serves as a building block for more complex molecules. Its unique reactivity allows chemists to perform selective modifications at multiple sites, facilitating the construction of intricate molecular frameworks. This has led to its use in the synthesis of natural products, agrochemicals, and specialty chemicals.
Advances in catalytic methods have further enhanced the synthetic utility of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)-. Transition metal-catalyzed reactions have enabled efficient transformations of this compound into various functionalized derivatives. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at strategic positions within the molecule. These modifications have opened up new avenues for drug discovery and material science applications.
The biological activity of Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- has also been investigated in detail. Preliminary studies suggest that this compound may possess mild analgesic properties due to its structural similarity to known pain-relieving agents. Additionally, its ability to interact with biological targets such as enzymes and receptors has been explored in high-throughput screening assays. These studies have identified potential leads for further optimization towards developing new therapeutic interventions.
In conclusion, Butanoic acid, 2-hydroxy-, ethyl ester, (2S)- is a multifaceted compound with significant implications in both chemical synthesis and pharmaceutical research. Its unique structural features and stereochemical configuration make it a valuable tool for creating complex molecules with potential biological activity. As research continues to uncover new applications for this compound, Butanoic acid, 2-hydroxy-, ethyl ester,(CAS No. 88271-13-0) is poised to play an increasingly important role in advancing chemical innovation and drug development.
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